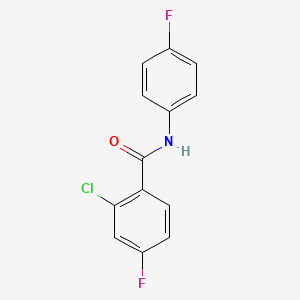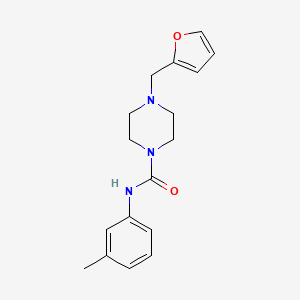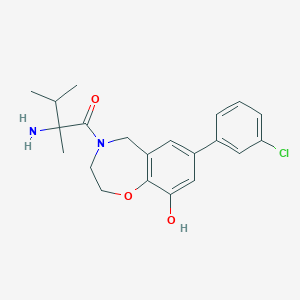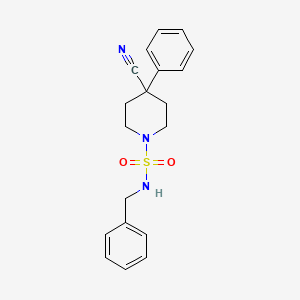![molecular formula C17H25N3O4S B5415973 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine](/img/structure/B5415973.png)
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine, also known as SMM-189, is a synthetic compound that has been studied for its potential therapeutic applications. This compound belongs to a class of molecules known as small molecule antagonists, which are designed to target specific receptors in the body and block their activity.
Mechanism of Action
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine works by blocking the activity of the CXCR4 receptor, which is involved in several cellular processes, including cell migration and proliferation. By blocking this receptor, this compound can inhibit the growth and spread of cancer cells, reduce inflammation, and improve cognitive function in neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the specific application. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by blocking the activity of the CXCR4 receptor. Inflammation is another area where this compound has shown promise, as it can reduce the production of pro-inflammatory cytokines. Finally, in neurological disorders, this compound has been shown to improve cognitive function by reducing inflammation and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine in lab experiments is its specificity for the CXCR4 receptor, which allows researchers to target this receptor without affecting other cellular processes. Additionally, this compound is readily available and has been optimized for high yield and purity. However, one limitation of using this compound is its potential toxicity, as high doses of the compound have been shown to be toxic to cells in vitro.
Future Directions
There are several future directions for research on 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine. One area of interest is its potential use in combination with other therapies, such as chemotherapy or radiation therapy, to enhance their effectiveness. Additionally, further research is needed to determine the optimal dose and dosing schedule for this compound in different applications. Finally, more research is needed to understand the long-term effects of this compound on cellular processes and overall health.
Synthesis Methods
The synthesis of 4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine involves several steps, including the coupling of 4-methylpiperidine with glycine, followed by the addition of a sulfonyl group to the resulting compound. The final step involves the addition of a second glycine molecule to the compound to form the final product. The synthesis of this compound has been optimized for high yield and purity, and the compound is readily available for research purposes.
Scientific Research Applications
4-methyl-1-{N-[(4-methylphenyl)sulfonyl]glycylglycyl}piperidine has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the activity of a specific receptor called CXCR4, which is involved in tumor growth and metastasis. Inflammation is another area of research where this compound has shown promise, as it has been shown to reduce the production of pro-inflammatory cytokines in animal models. Finally, this compound has also been studied for its potential use in neurological disorders, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-13-3-5-15(6-4-13)25(23,24)19-11-16(21)18-12-17(22)20-9-7-14(2)8-10-20/h3-6,14,19H,7-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEJBVGCTFADRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CNC(=O)CNS(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methoxyphenyl)propyl]-2,3'-bipyridine-5-carboxamide](/img/structure/B5415893.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5415902.png)
![N-{[1-(2,1,3-benzoxadiazol-5-ylmethyl)pyrrolidin-3-yl]methyl}-N'-cyclopentylurea](/img/structure/B5415907.png)
![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5415908.png)
![4-(4-phenylazepan-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5415915.png)
![3-{2-[ethyl(tetrahydro-2H-pyran-4-yl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5415916.png)
![1-(3-chlorophenyl)-5-[4-(diethylamino)-2-hydroxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5415920.png)

![N-[3-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5415944.png)
![5-chloro-3-ethyl-4-{[2-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-methyl-1H-pyrazole](/img/structure/B5415948.png)



![(4aS*,8aR*)-6-(imidazo[1,2-a]pyridin-3-ylacetyl)-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5415986.png)